molecular formula C10H13ClFNO2 B13466783 Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride

Cat. No.: B13466783
M. Wt: 233.67 g/mol
InChI Key: LQRYUKPVURWKNN-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and an acetate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde, methylamine, and methyl acetate.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is then reacted with methyl acetate in the presence of an acid catalyst to form the ester product.

    Hydrochloride Formation: Finally, the ester product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound may have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. The fluorophenyl group and methylamino group play key roles in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-2-(methylamino)acetate hydrochloride
  • Methyl 2-(2-bromophenyl)-2-(methylamino)acetate hydrochloride
  • Methyl 2-(2-iodophenyl)-2-(methylamino)acetate hydrochloride

Comparison

Methyl 2-(2-fluorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets. Compared to its chlorinated, brominated, or iodinated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)-2-(methylamino)acetate;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H

InChI Key

LQRYUKPVURWKNN-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1F)C(=O)OC.Cl

Origin of Product

United States

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